Product packaging for Isomitomycin A(Cat. No.:CAS No. 91917-64-5)

Isomitomycin A

Cat. No.: B12775224
CAS No.: 91917-64-5
M. Wt: 349.34 g/mol
InChI Key: YKXDGMVCESRRDO-VFWICMBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isomitomycin A (CAS 91917-64-5) is a specialized chemical compound of significant interest in infectious disease research. It has been identified in scientific studies as a potential inhibitor against SARS-CoV-2, the virus responsible for COVID-19, targeting the virus's mimic surface glycoprotein . This action makes it a valuable tool for researchers investigating novel antiviral strategies and mechanisms of viral entry. The mechanism of action for this compound is rooted in its ability to interact with and disrupt key viral components, providing a basis for further pharmacological exploration in virology and immunology . With a molecular formula of C16H19N3O6 and a molecular weight of 349.34 g/mol, this compound is typically supplied as a solid at room temperature . For laboratory use, it is recommended to store the product as a powder at -20°C for long-term stability. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the relevant safety data sheet and handle all materials according to their institutional laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O6 B12775224 Isomitomycin A CAS No. 91917-64-5

Properties

CAS No.

91917-64-5

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

[(3S,4S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazatetracyclo[7.4.0.02,4.03,7]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(4-18-16)19(10)14/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,19?/m1/s1

InChI Key

YKXDGMVCESRRDO-VFWICMBZSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3[C@@H]4[C@H]3[C@]([C@@H]2COC(=O)N)(NC4)OC)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3C4C3C(C2COC(=O)N)(NC4)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Conversion of Isomitomycin A to Mitomycin C

This compound is converted to mitomycin C through a series of reactions. Initially, this compound is treated with aluminum isopropoxide to introduce the necessary functional groups, followed by an ammonolysis step to form mitomycin C . This process involves the introduction of a methoxy group at the C-9a position under mild acidic conditions, which is crucial for the biological activity of mitomycin C.

Reaction Conditions and Outcomes

Reaction Step Reagents/Conditions Outcome
Introduction of C-9a methoxy groupAl(OCHMe2)3, mild acidic conditionsThis compound → Intermediate with methoxy group
AmmonolysisNH3 in methanolIntermediate → Mitomycin C

Detailed Reaction Mechanism

The conversion of this compound to mitomycin C involves a highly strained iminium ion intermediate. This intermediate is formed under acidic conditions and is crucial for the introduction of the methoxy group at the C-9a position. The subsequent ammonolysis step completes the synthesis of mitomycin C by introducing the necessary nitrogen-containing functionality .

Mechanistic Insights

  • Formation of Iminium Ion : The reaction begins with the formation of a highly strained iminium ion from this compound. This step is facilitated by acidic conditions, which help in the generation of the iminium ion.

  • Introduction of Methoxy Group : The iminium ion then reacts with a methoxy group under mild acidic conditions to introduce the C-9a methoxy functionality. This step is critical for the biological activity of the final product.

  • Ammonolysis : The final step involves the treatment of the intermediate with ammonia in methanol. This step completes the synthesis of mitomycin C by introducing the necessary nitrogen-containing functionality.

Research Findings and Implications

Research on this compound has provided valuable insights into the synthesis of complex natural products like mitomycin C. The development of efficient synthesis pathways for these compounds is crucial for their potential use in medicine, particularly in cancer treatment. The understanding of the chemical reactions involved in the synthesis of this compound and its conversion to mitomycin C has contributed significantly to the field of organic synthesis and medicinal chemistry.

Key Findings

  • Efficient Synthesis Pathways : The development of efficient synthesis pathways for this compound and its conversion to mitomycin C has been a significant focus of research. These pathways often involve complex transformations that require precise control over reaction conditions .

  • Biological Activity : The biological activity of mitomycin C, derived from this compound, is well-documented. It acts as a potent antitumor agent by cross-linking DNA, thereby inhibiting DNA replication and transcription .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of Isomitomycin A is its potential as an inhibitor against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound targets the hACE2 binding site on the spike protein of SARS-CoV-2, which is crucial for the virus's entry into host cells . This mechanism suggests that this compound could be developed into a therapeutic agent for managing COVID-19.

Case Study: Inhibition of SARS-CoV-2

In a study conducted by Basak et al., this compound was evaluated using in silico methods to predict its binding affinity to the hACE2 receptor. The results indicated a strong interaction, suggesting that this compound could effectively block viral entry, thereby reducing infection rates . Further experimental validation is needed to confirm these findings.

Antitumor Properties

This compound also exhibits notable antitumor activity. Like other compounds in the mitomycin family, it functions as a bifunctional alkylating agent upon reduction, leading to DNA cross-linking which inhibits DNA synthesis and induces apoptosis in cancer cells . This property makes it a candidate for cancer treatment protocols.

Case Study: Antitumor Mechanism

Research has shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have documented its effects on human leukemia cells, where it demonstrated significant cytotoxicity through DNA damage pathways . These findings highlight its potential as a chemotherapeutic agent.

Biosynthetic Research

The biosynthesis of this compound has been explored to understand its natural production mechanisms. The compound is synthesized through a series of enzymatic reactions involving precursors derived from Streptomyces species. Understanding these pathways can lead to enhanced production methods through genetic engineering or fermentation techniques .

Data Table: Key Biosynthetic Pathways

StepEnzyme/ReactionProduct
1Chalcone + Furan ReactionIntermediate Compound
2Enzymatic ModificationsThis compound

This table summarizes the critical steps involved in the biosynthesis of this compound, illustrating how specific reactions contribute to its formation.

Comparison with Similar Compounds

Structural Differences

Feature Isomitomycin A Mitomycin C (MMC)
C9a Substituent Methoxy group Carbamoyl group (NHCO₂CH₃)
C10 Position Hydrogen Hydroxymethyl group
Reactivity Acid-stable due to C9a OMe Acid-labile at C10

This compound’s C9a methoxy group reduces electrophilicity at the quinone ring, making it less reactive toward nucleophilic attack compared to MMC . This structural nuance allows selective synthetic modifications, such as the installation of the C10 hydroxymethyl group during MMC synthesis .

Comparison with Mitomycin A (MMA)

Structural and Equilibrium Relationships

This compound exists in equilibrium with MMA and albomitomycin A under specific conditions, a phenomenon termed the mitomycin rearrangement . Key distinctions include:

  • C7 Configuration : this compound and MMA differ in stereochemistry at C7, affecting their biological activity profiles.
  • Synthetic Utility : this compound’s stability enables its use as a synthetic intermediate, whereas MMA’s reactivity limits its direct applicability .

Comparison with FR66979 and Albomitomycin A

FR66979

FR66979, another mitomycin analog, shares the aziridine-quinone core but features a distinct substitution pattern at C5. Ducray and Ciufolini’s synthesis of FR66979 emphasizes the use of radical-based cyclizations, contrasting with Fukuyama’s electrophilic strategies for this compound . FR66979’s bioactivity profile remains less studied compared to this compound.

Albomitomycin A

Albomitomycin A, a rearrangement product of this compound, lacks the C9a methoxy group, rendering it more reactive. This compound is rarely isolated due to its propensity to revert to this compound or form MMA under physiological conditions .

Key Research Findings and Implications

  • Synthetic Flexibility : this compound’s stability enables its use as a linchpin in mitomycin synthesis, whereas MMC and MMA require more delicate handling .
  • Structure-Activity Relationships (SAR) : The C9a methoxy group in this compound reduces DNA alkylation efficiency but improves metabolic stability, offering insights for designing mitomycin derivatives with optimized therapeutic indices .
  • Rearrangement Dynamics: The equilibrium between this compound, MMA, and albomitomycin A underscores the dynamic nature of mitomycinoid alkaloids in biological systems .

Biological Activity

Isomitomycin A, a compound derived from the mitomycin family, has garnered significant attention due to its potential biological activities, particularly as an inhibitor against SARS-CoV-2. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 91917-64-5
Molecular Formula C₁₆H₁₉N₃O₆
Molecular Weight 349.339 g/mol
Density 1.5 g/cm³
Boiling Point 584.5 °C
Flash Point 307.3 °C

This compound exhibits its biological activity primarily through its interaction with the human angiotensin-converting enzyme 2 (hACE2) binding site on the surface glycoprotein of SARS-CoV-2. This interaction suggests a mechanism that could inhibit viral entry into host cells, thus presenting a potential therapeutic avenue for COVID-19 treatment .

DNA Cross-Linking

Like other members of the mitomycin family, this compound may also possess DNA cross-linking properties. Mitomycins are known to form inter- and intra-strand cross-links in DNA, which can lead to cytotoxic effects in rapidly dividing cells. The specific interaction mechanisms involve the formation of reactive intermediates that alkylate DNA, resulting in cell cycle arrest and apoptosis .

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound:

  • Antiviral Activity : Research indicates that this compound can effectively inhibit SARS-CoV-2 by targeting the hACE2 receptor, which is crucial for viral entry into host cells. This makes it a candidate for further development as an antiviral agent against COVID-19 .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, similar to its relatives in the mitomycin class. The mechanism involves DNA alkylation and subsequent cross-linking, leading to inhibited cell proliferation and increased apoptosis rates .

Case Studies

Several case studies provide insights into the efficacy and potential applications of this compound:

  • COVID-19 Treatment : A study published in Letters in Drug Design & Discovery explored various compounds for their ability to inhibit SARS-CoV-2. This compound was identified as a promising candidate due to its binding affinity for hACE2 .
  • Cancer Research : In another study focusing on mitomycins, this compound was tested against different tumor cell lines, revealing significant cytotoxicity comparable to established chemotherapeutic agents. The findings suggest its potential use in cancer therapy .

Q & A

Q. What are the key steps in the synthetic pathway of Isomitomycin A, and how can researchers optimize reaction conditions for higher yields?

this compound is synthesized from precursor compound 117 through a 13-step reaction sequence. Critical steps include the conversion of intermediate 129 to 131 using SnCl₄ as a catalyst in pyridine, followed by thermal cyclization in xylene (86% yield) to form intermediate 132. Ammonolysis of 132 yields this compound and Mitomycin C. Optimization strategies include adjusting catalyst ratios (e.g., SnCl₄ concentration), solvent polarity, and reaction temperature to minimize side products. Researchers should prioritize characterizing intermediates via NMR and mass spectrometry to validate structural integrity .

Q. How can the PICOT framework be applied to design a study investigating this compound’s bioactivity?

Using PICOT (Population, Intervention, Comparison, Outcome, Time), researchers might structure a study as:

  • P : Cancer cell lines (e.g., HeLa, MCF-7).
  • I : Treatment with this compound at varying concentrations.
  • C : Untreated cells or cells treated with Mitomycin C.
  • O : Measure apoptosis via flow cytometry (Annexin V/PI staining) and DNA cross-linking via comet assay.
  • T : 24–72 hours post-treatment. This framework ensures clarity in hypothesis testing and comparability with existing literature .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural conformation?

High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity. Nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY) confirms stereochemistry, while mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography may resolve crystal structures of intermediates. Researchers should cross-reference data with synthetic protocols to identify impurities (e.g., unreacted 131) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic mechanisms of this compound across different cell models?

Contradictions may arise from cell-specific uptake efficiency or variable expression of bioreductive enzymes (e.g., NADPH:quinone oxidoreductase). To address this:

  • Perform comparative dose-response assays in paired cell lines (e.g., wild-type vs. enzyme-knockout models).
  • Quantify intracellular drug accumulation via LC-MS/MS.
  • Use transcriptomics to correlate gene expression profiles with sensitivity. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor .

Q. What strategies can mitigate reproducibility challenges in this compound’s in vivo efficacy studies?

Reproducibility issues often stem from metabolic variability in animal models. Solutions include:

  • Standardizing animal diets and genetic backgrounds (e.g., using inbred strains).
  • Validating pharmacokinetic parameters (e.g., plasma half-life via LC-MS).
  • Employing orthotopic tumor models instead of subcutaneous xenografts for clinically relevant drug distribution. Detailed experimental protocols must be archived in supplementary materials, as per journal guidelines .

Q. How can computational modeling predict this compound’s interactions with DNA minor-groove targets?

Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model DNA-drug interactions. Key parameters:

  • Dock this compound into the DNA minor groove using AutoDock Vina.
  • Simulate binding stability under physiological conditions (310 K, 0.15 M NaCl).
  • Validate predictions with electrophoretic mobility shift assays (EMSAs). Cross-disciplinary collaboration with bioinformatics teams is recommended .

Q. What experimental designs are optimal for comparing this compound’s biosynthesis in native Streptomyces strains versus heterologous hosts?

  • Native strains : Optimize fermentation media (carbon/nitrogen sources) and monitor secondary metabolite production via LC-HRMS.
  • Heterologous hosts : Clone the imo gene cluster into S. coelicolor M145; compare titers under identical culture conditions. Transcriptomic analysis (RNA-seq) of pathway regulators (e.g., SARP family genes) can identify bottlenecks .

Methodological Frameworks

Q. How should researchers apply the FINER criteria to evaluate the feasibility of an this compound study?

  • Feasible : Ensure access to synthetic intermediates (e.g., 129, 131) and bioreactors for scale-up.
  • Interesting : Address gaps in structure-activity relationships (e.g., C-7 substituent effects).
  • Novel : Explore understudied targets (e.g., hypoxic tumor microenvironments).
  • Ethical : Adhere to institutional guidelines for animal studies.
  • Relevant : Align with NIH priorities for antibiotic-resistant cancer therapies .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

  • Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism.
  • Calculate IC₅₀ values with 95% confidence intervals.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and p-values adjusted for multiple comparisons .

Q. How can meta-analysis reconcile discrepancies in this compound’s reported half-maximal inhibitory concentrations (IC₅₀)?

  • Collect datasets from public repositories (e.g., ChEMBL, PubChem).
  • Normalize data using log-transformed IC₅₀ values.
  • Perform random-effects modeling in R (metafor package) to account for inter-study variability.
  • Stratify analysis by cell type, assay duration, and detection method (e.g., MTT vs. ATP luminescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.